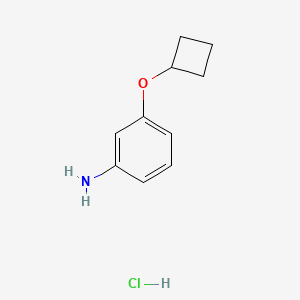

3-Cyclobutoxyanilinehydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14ClNO |

|---|---|

Molecular Weight |

199.68 g/mol |

IUPAC Name |

3-cyclobutyloxyaniline;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h1,3,6-7,9H,2,4-5,11H2;1H |

InChI Key |

JHKFPKIFABNDKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC=CC(=C2)N.Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 3 Cyclobutoxyanilinehydrochloride

Retrosynthetic Analysis of 3-Cyclobutoxyanilinehydrochloride

A retrosynthetic analysis of 3-Cyclobutoxyaniline (B2627792) hydrochloride provides a logical framework for devising its synthetic routes. The primary disconnection breaks the ionic bond of the hydrochloride salt, leading back to the free base, 3-cyclobutoxyaniline. This step is a standard acid-base transformation.

The next key disconnection targets the carbon-nitrogen bond of the aniline (B41778). This can be approached through two main strategies: functional group interconversion (FGI) of a nitro group or a carbon-nitrogen bond-forming reaction. The FGI approach points to 1-cyclobutoxy-3-nitrobenzene as a key intermediate.

Finally, the cyclobutoxy ether linkage is disconnected. This C-O bond can be retrosynthetically cleaved to reveal a phenol (B47542) (like 3-nitrophenol (B1666305) or 3-aminophenol) and a cyclobutyl electrophile, such as cyclobutyl bromide. This disconnection strategy lays the groundwork for established synthetic methodologies like the Williamson ether synthesis.

Classical and Established Synthetic Routes to this compound and its Precursors

The traditional synthesis of 3-Cyclobutoxyaniline hydrochloride generally follows a convergent approach, building the molecule step-by-step from readily available starting materials.

Amination Reactions in this compound Synthesis

A primary and well-established method for introducing the aniline functionality is through the reduction of a nitro group. This involves the synthesis of the precursor, 1-cyclobutoxy-3-nitrobenzene. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with tin and hydrochloric acid being a classic combination. reddit.com The reaction proceeds under reflux conditions, and the acidic environment initially forms the ammonium (B1175870) salt, which is then neutralized with a base like sodium hydroxide (B78521) to yield the free amine. reddit.com

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Reduction of Nitroarene | Sn, conc. HCl, reflux; then NaOH | 3-Cyclobutoxyaniline | High |

This table presents a generalized representation of the reduction step. Actual yields may vary based on specific laboratory conditions.

Etherification Strategies for Cyclobutoxy Moiety Integration

The formation of the cyclobutoxy ether bond is a critical step in the synthesis. The Williamson ether synthesis is a widely used and robust method for this transformation. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing a precursor to 3-Cyclobutoxyaniline, one common approach is the reaction of 3-nitrophenol with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the cyclobutyl halide.

Another viable starting material is 3-aminophenol (B1664112), which can also undergo etherification at the hydroxyl group. vaia.com

| Starting Material | Reagents | Product |

| 3-Nitrophenol | Cyclobutyl bromide, K₂CO₃, in a polar aprotic solvent (e.g., DMF) | 1-Cyclobutoxy-3-nitrobenzene |

| 3-Aminophenol | Cyclobutyl bromide, Base (e.g., K₂CO₃), in a polar aprotic solvent | 3-Cyclobutoxyaniline |

This interactive table outlines the key components for the Williamson ether synthesis step.

Hydrochloride Salt Formation Methodologies

The final step in the synthesis is the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction where the synthesized 3-cyclobutoxyaniline is treated with hydrochloric acid. masterorganicchemistry.com The amine group, being basic, readily accepts a proton from the strong acid to form the anilinium chloride salt. This salt is often a crystalline solid that is more stable and easier to handle than the free base. The reaction can be carried out by bubbling hydrogen chloride gas through a solution of the aniline in an organic solvent, or by adding a solution of HCl in a solvent like ethanol (B145695) or diethyl ether. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration.

Novel and Green Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.

Catalytic Methods in this compound Synthesis

A significant advancement in C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct route to arylamines from aryl halides or triflates. In a potential synthesis of 3-cyclobutoxyaniline, this method could be applied to couple 3-cyclobutoxybromobenzene with an ammonia (B1221849) equivalent. This approach avoids the use of harsh conditions and stoichiometric reagents often required in classical methods. The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand.

| Catalytic Method | Reactants | Catalyst System | Product |

| Buchwald-Hartwig Amination | 3-Cyclobutoxybromobenzene, Ammonia source (e.g., NH₃, benzophenone (B1666685) imine) | Palladium precursor (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos) | 3-Cyclobutoxyaniline |

This interactive table illustrates a potential application of the Buchwald-Hartwig amination for the synthesis of the target compound's precursor.

The development of "green" synthetic routes focuses on reducing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of 3-alkoxy anilines, research into catalytic systems that operate in more environmentally benign solvents, such as water or ethanol, and at lower temperatures is an active area of investigation.

Flow Chemistry and Continuous Synthesis Paradigms

The transition from batch to continuous flow manufacturing is a significant advancement in chemical synthesis, offering enhanced safety, efficiency, and scalability. nih.govmdpi.com For the synthesis of aniline derivatives, flow chemistry provides a powerful platform for rapid and efficient production. nih.gov While specific literature on the flow synthesis of this compound is not prominent, the principles established for related aniline syntheses are directly applicable.

Continuous flow processes can facilitate the handling of hazardous reagents or unstable intermediates by maintaining only small volumes within the reactor at any given time. Methodologies such as the immobilization of enzymes like nitroreductase in packed-bed reactors have enabled the continuous chemoenzymatic synthesis of anilines from nitroaromatic precursors. nih.govacs.org This approach avoids the need for high-pressure hydrogenation and precious-metal catalysts, proceeding with high chemoselectivity. acs.org

Furthermore, flow systems allow for "reaction telescoping," where multiple synthetic steps are performed sequentially without the isolation of intermediates. uc.pt This could be envisioned for this compound synthesis by first performing a nucleophilic substitution to create the cyclobutoxy ether linkage, followed by an in-line reduction of a precursor group (e.g., a nitro group) to the aniline, and finally an in-line salt formation to yield the hydrochloride salt, all within a single, continuous stream. The use of packed beds containing reagents of limited solubility, such as certain catalysts or bases, is another strategy well-suited for flow synthesis. thieme-connect.de

Sustainable and Eco-Friendly Methodologies in Aniline Synthesis

The chemical industry's increasing focus on sustainability has spurred the development of green and eco-friendly methods for aniline production. coherentmarketinsights.comontosight.ai These methodologies aim to reduce environmental impact by minimizing waste, lowering energy consumption, and utilizing renewable resources.

A key strategy is the replacement of petrochemical feedstocks with bio-based materials. coherentmarketinsights.com Companies are exploring routes that begin with renewable resources like plant biomass or industrial sugar, which can be converted via microbial and chemocatalytic steps into aniline, thereby reducing dependence on fossil fuels. renewable-materials.eu

Other sustainable practices applicable to aniline synthesis include:

Green Solvents and Catalysts: Utilizing water as a green solvent and employing cost-effective, environmentally benign catalysts can significantly improve the ecological profile of a synthesis. nih.gov For instance, the use of a magnesium sulphate-glacial acetic acid system has been reported as an eco-friendly catalyst for acetylation of aniline, avoiding more toxic reagents. ijtsrd.com

Biocatalysis: As mentioned previously, biocatalytic reductions using enzymes like nitroreductases offer a sustainable alternative to traditional precious-metal-catalyzed hydrogenations. acs.org These reactions often occur in aqueous media under mild conditions, reducing both energy requirements and hazardous waste. nih.govacs.org

Energy Efficiency: The implementation of waste heat recovery systems and the use of advanced catalytic processes that operate at lower temperatures and pressures contribute to reduced energy consumption and a smaller carbon footprint. coherentmarketinsights.com

These green principles could be integrated into the synthesis of this compound to create a more sustainable manufacturing process.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, ensuring high purity, and improving the economic viability of a synthesis. nih.gov Key parameters that are typically manipulated include temperature, pressure, solvent, catalyst, and the stoichiometry of reactants.

For the synthesis of aniline derivatives, such as the etherification step to form the cyclobutoxy group, conditions can be fine-tuned for optimal performance. In the synthesis of a related compound, 4-chloro-5-cyclopentyloxy-2-fluoroaniline, reacting the precursor phenol with an alkylating agent in the presence of a phase-transfer catalyst and an alkali metal hydroxide showed that heating the reaction to between 50-100°C resulted in a shorter reaction time and a higher yield. googleapis.com Aromatic solvents like toluene (B28343) and chlorobenzene (B131634) were noted as particularly effective from a yield perspective. googleapis.com

The following interactive table illustrates how reaction parameters could be optimized for a hypothetical synthesis of 3-Cyclobutoxyaniline from 3-aminophenol and a cyclobutyl halide.

Table 1: Illustrative Optimization of Reaction Conditions Data in this table is hypothetical and for illustrative purposes based on general chemical principles.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |

| 2 | Cs₂CO₃ | Acetonitrile | 80 | 8 | 78 |

| 3 | NaH | THF | 65 | 6 | 85 |

| 4 | K₂CO₃ | DMF | 100 | 10 | 72 |

This systematic approach, varying one condition at a time or using design of experiment (DoE) methodologies, allows chemists to identify the ideal balance of factors to achieve high conversion and selectivity. scielo.br

Stereoselective Synthesis of this compound Enantiomers (if applicable)

The concept of stereoselective synthesis applies to chiral molecules, which are molecules that are non-superimposable on their mirror images and can exist as distinct enantiomers. The molecule this compound is achiral; it possesses a plane of symmetry that runs through the aniline ring and the cyclobutoxy group.

Therefore, this compound does not have enantiomers, and stereoselective synthesis to produce a single enantiomer is not applicable. Should a synthesis target a chiral derivative of this compound (for example, with substituents on the cyclobutane (B1203170) ring that create a chiral center), established methods for asymmetric synthesis would be relevant. These include the use of a chiral pool (starting with an enantiomerically pure material), chiral auxiliaries, or enantioselective catalysis to control the formation of new stereocenters. ethz.ch

Advanced Isolation and Purification Techniques for Synthetic Intermediates Leading to this compound

The isolation and purification of intermediates are critical steps to ensure the final product meets the required purity specifications. A combination of traditional and advanced techniques can be employed.

A common workup procedure for a synthetic intermediate of an aniline derivative involves:

Extraction: After the reaction, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) to move the desired product from the aqueous phase to the organic phase. googleapis.com

Washing: The organic layer is washed sequentially with water and then a saturated brine solution to remove water-soluble impurities. googleapis.com

Drying and Concentration: The washed organic layer is dried over a desiccant, such as anhydrous magnesium sulfate, to remove residual water. The desiccant is then filtered off, and the solvent is removed under reduced pressure (e.g., via a rotary evaporator) to yield the crude product. googleapis.com

For more advanced purification, especially to remove catalysts or closely related side-products, column chromatography is often used. Filtration through a short plug of silica (B1680970) gel or neutral alumina (B75360) can be an effective and rapid method for removing residual metal catalysts, such as copper salts. thieme-connect.de In continuous flow systems, purification can be integrated directly into the process line using scavenging cartridges that selectively bind and remove impurities or excess reagents. uc.pt

Mechanistic Organic Chemistry and Reactivity Studies of 3 Cyclobutoxyanilinehydrochloride

Electronic Properties and Reactivity Prediction of the Aniline (B41778) Moiety in 3-Cyclobutoxyaniline (B2627792) hydrochloride

The reactivity of the aniline moiety in 3-Cyclobutoxyaniline hydrochloride is fundamentally governed by the electronic nature of its substituents: the amino group (-NH₂) and the cyclobutoxy group (-O-c-C₄H₇). The amino group is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. google.com

The cyclobutoxy group, being an ether, is also an electron-donating group, albeit weaker than the amino group. The oxygen atom's lone pairs can participate in resonance with the aromatic ring, further enhancing the electron density, particularly at the ortho and para positions relative to its own position. In 3-Cyclobutoxyaniline, the amino group is at position 1 and the cyclobutoxy group is at position 3 (meta). The powerful activating effect of the amino group dominates, directing incoming electrophiles primarily to the ortho and para positions relative to it (positions 2, 4, and 6).

Computational studies on substituted anilines have shown that electron-donating groups increase the out-of-plane angle of the amino group and the C-N bond length, which can influence reactivity. googleapis.com The presence of the hydrochloride salt means the amine exists as the anilinium ion (-NH₃⁺Cl⁻) under acidic conditions. The -NH₃⁺ group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. Therefore, the reactivity of 3-Cyclobutoxyaniline hydrochloride is highly pH-dependent. In neutral or basic media, the free amine is present, and the ring is activated for electrophilic substitution. In acidic media, the anilinium salt is present, and the ring is deactivated.

Table 1: Predicted Positions of Electrophilic Attack on 3-Cyclobutoxyaniline under Different Conditions

| Condition | Dominant Species | Directing Effect of -NH₂/-NH₃⁺ | Directing Effect of -O-c-C₄H₇ | Predicted Major Products' Substitution Pattern |

| Basic/Neutral | Aniline (-NH₂) | Ortho, Para (positions 2, 4, 6) | Ortho, Para (positions 2, 4) | 2-, 4-, and 6-substituted |

| Acidic | Anilinium (-NH₃⁺) | Meta (positions 3, 5) | Ortho, Para (positions 2, 4) | Complex mixture, meta-directing effect of -NH₃⁺ dominates |

Reactivity of the Cyclobutoxy Group in 3-Cyclobutoxyaniline hydrochloride

The cyclobutoxy group consists of a cyclobutane (B1203170) ring attached to the aniline moiety via an ether linkage. The reactivity of this group is primarily centered on the ether bond and the cyclobutane ring itself. Ethers are generally stable under many reaction conditions. However, the ether linkage can be cleaved under harsh acidic conditions, often requiring strong acids like HBr or HI, proceeding through a nucleophilic substitution mechanism.

The cyclobutane ring is a strained four-membered ring. While more stable than cyclopropane, it is susceptible to ring-opening reactions under certain conditions, such as in the presence of transition metals or under strong acidic conditions, although this typically requires significant activation. Studies on the hydrolysis of cyclobutane-fused lactones have indicated that the cyclobutane ring itself can remain intact under both acidic and alkaline hydrolysis conditions, suggesting a degree of stability. google.com In the context of the reactions of 3-Cyclobutoxyaniline hydrochloride, the cyclobutoxy group is expected to be relatively inert under the conditions used for many standard aromatic amine reactions.

Nucleophilic and Electrophilic Reactions Involving 3-Cyclobutoxyaniline hydrochloride

Acylation and Alkylation Reactions

The amino group of 3-Cyclobutoxyaniline is a nucleophile and readily undergoes acylation and alkylation reactions. These reactions typically proceed on the free amine, so the hydrochloride salt must be neutralized, often in situ, with a base.

Acylation: Acylation involves the reaction of 3-Cyclobutoxyaniline with an acylating agent, such as an acid chloride or anhydride, to form an amide. For instance, the reaction of 3-Cyclobutoxyaniline with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-(3-cyclobutoxyphenyl)amide. This transformation is often used to protect the amino group during subsequent reactions.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. For example, 3-Cyclobutoxyaniline can be alkylated with benzyl (B1604629) halides. The reaction of 3-Cyclobutoxyaniline with 4-(trifluoromethyl)benzyl bromide in the presence of a base like sodium carbonate in a solvent such as N,N-dimethylformamide (DMF) would yield N-(4-(trifluoromethyl)benzyl)-3-cyclobutoxyaniline.

Table 2: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reactants | Product |

| Acylation | 3-Cyclobutoxyaniline, Acetyl Chloride | N-(3-cyclobutoxyphenyl)acetamide |

| Alkylation | 3-Cyclobutoxyaniline, 4-(trifluoromethyl)benzyl bromide | N-(4-(trifluoromethyl)benzyl)-3-cyclobutoxyaniline |

Diazotization and Azo Coupling Reactions

Primary aromatic amines like 3-Cyclobutoxyaniline undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). google.com This reaction converts the amino group into a diazonium salt, 3-cyclobutoxybenzenediazonium chloride.

The resulting diazonium salt is a versatile intermediate. It can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. The coupling typically occurs at the para position of the coupling partner. For example, coupling 3-cyclobutoxybenzenediazonium chloride with phenol (B47542) would yield 4-((3-cyclobutoxyphenyl)diazenyl)phenol.

Condensation and Cyclization Reactions

Condensation Reactions: The amino group of 3-Cyclobutoxyaniline can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For example, reacting 3-Cyclobutoxyaniline with an aldehyde or a ketone in the presence of an acid catalyst will result in the formation of the corresponding N-(3-cyclobutoxyphenyl)imine. These reactions are typically reversible and are driven to completion by the removal of water.

Cyclization Reactions: 3-Cyclobutoxyaniline can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to construct benzothiazole (B30560) or quinoline (B57606) ring systems. The specific cyclization strategy would depend on the other reactants and the reaction conditions employed. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a substituted quinoline.

Transition Metal-Catalyzed Transformations Utilizing 3-Cyclobutoxyaniline hydrochloride

3-Cyclobutoxyaniline and its derivatives can be utilized in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the aniline itself can be a coupling partner, more commonly, it is converted to a more reactive species, such as an aryl halide or triflate, which then participates in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Alternatively, the diazonium salt derived from 3-Cyclobutoxyaniline can be used in certain palladium-catalyzed cross-coupling reactions, acting as a pseudohalide electrophile. Furthermore, the amino group can direct ortho-C-H activation in reactions catalyzed by transition metals like palladium or rhodium, allowing for the introduction of various functional groups at the position ortho to the amino group.

Cross-Coupling Reactions (e.g., C-N, C-C bond formations)

3-Cyclobutoxyaniline hydrochloride is a promising substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The reactivity of the aniline moiety is central to these transformations.

C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, typically involving the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.govnih.gov In the context of 3-cyclobutoxyaniline, it can act as the amine component, coupling with various aryl halides. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the aniline, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.govacs.org

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction. Bidentate phosphine (B1218219) ligands like BINAP and DPPP have been shown to be effective for the amination of primary amines. nih.gov More recently, sterically hindered alkylbiaryl phosphine ligands have demonstrated high activity, enabling reactions under milder conditions.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromotoluene | 3-Methoxyaniline | Pd(OAc)2 / rac-BINAP | NaOt-Bu | Toluene (B28343) | 100 | 85 | nih.gov |

| 1-Bromo-4-chlorobenzene | Aniline | Pd2(dba)3 / P(t-Bu)3 | NaOt-Bu | Toluene | 80 | 98 | kau.edu.sa |

| 2-Bromopyridine | 3,4-Dimethoxyaniline | Pd(OAc)2 / rac-BINAP | Cs2CO3 | Toluene | 100 | 75 | nih.gov |

C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. acs.org While 3-cyclobutoxyaniline hydrochloride itself would not be a direct partner in a standard Suzuki-Miyaura reaction, its derivatives, such as a halogenated 3-cyclobutoxyaniline, would be excellent substrates. For instance, a bromo- or iodo-substituted 3-cyclobutoxyaniline could readily couple with various aryl or vinyl boronic acids.

The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent (activated by a base), and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) species. sioc-journal.cn

The following table presents data for Suzuki-Miyaura reactions of unprotected ortho-bromoanilines, which serve as a good model for the expected reactivity of a halogenated 3-cyclobutoxyaniline.

| Organohalide | Boronic Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromoaniline | Phenylboronic acid pinacol (B44631) ester | CataCXium A Pd G3 | Cs2CO3 | Dioxane/H2O | 80 | 97 | acs.org |

| 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 85 | acs.org |

| 2-Bromo-5-nitroaniline | Naphthylboronic acid | CataCXium A Pd G3 | Cs2CO3 | Dioxane/H2O | 80 | 91 | acs.org |

C-H Activation Strategies

Direct C-H activation is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to functionalization by avoiding the pre-functionalization of starting materials. youtube.com For a molecule like 3-cyclobutoxyaniline, the aniline's amino group can act as a directing group, guiding the metal catalyst to activate a C-H bond at the ortho position. acs.org

The mechanism of C-H activation often involves the coordination of the directing group to the metal center, followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken. youtube.com This generates a metallacyclic intermediate, which can then react with a coupling partner.

While specific C-H activation studies on 3-cyclobutoxyaniline hydrochloride are scarce, research on other aniline derivatives demonstrates the feasibility of this approach. For example, palladium-catalyzed ortho-arylation of unprotected anilines has been achieved using a cooperating ligand that prevents N-arylation and promotes C-H activation. acs.org Rhodium catalysts have also been employed for the oxidative C-H/C-H cross-coupling of aniline derivatives.

The table below summarizes representative examples of C-H activation/functionalization of aniline derivatives.

| Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | 1-Iodo-4-trifluoromethylbenzene | [Pd(bipy-6-O)(p-CF3C6H4)(PhNH2)] | DMA | 120 | 2-Amino-5-(trifluoromethyl)biphenyl | 90 | acs.org |

| N-Phenyl-2-aminopyridine | Diphenylacetylene | [RhCp*Cl2]2/AgSbF6 | DCE | 80 | Ortho-alkenylated aniline | 92 | youtube.com |

| N-(2-pyridyl)aniline | Glyoxylic acid | [Ru(p-cymene)Cl2]2/AgSbF6 | DCE | 100 | Ortho-acylated aniline | 85 | masterorganicchemistry.com |

Reaction Kinetics and Thermodynamic Analysis of 3-Cyclobutoxyaniline Hydrochloride Transformations

Understanding the kinetics and thermodynamics of reactions involving 3-cyclobutoxyaniline hydrochloride is crucial for optimizing reaction conditions and elucidating mechanisms.

Reaction Kinetics

Kinetic studies of cross-coupling reactions involving aniline derivatives have revealed complex dependencies on the concentrations of reactants, catalysts, and bases. For instance, in Buchwald-Hartwig aminations, the reaction can exhibit a positive order in the aryl halide and amine, and a zero-order dependence on the base, although this can be masked by an induction period related to catalyst activation. The nature of the base can also influence the rate-determining step, with different pathways observed for different bases. nih.gov

For C-H activation reactions, a large kinetic isotope effect (KIE) is often observed when the C-H bond cleavage is the rate-determining step. acs.org For example, in the palladium-catalyzed ortho-arylation of unprotected anilines, a KIE of 4.2 was reported, supporting an irreversible C-H cleavage as the turnover-limiting step. acs.org

Thermodynamic Analysis

The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the spontaneity and energy changes of the process. For the oxidative coupling of aniline with promethazine, thermodynamic analysis revealed a positive Gibbs free energy (ΔG* = +79.7797 kJ/mol) and enthalpy (ΔH* = +6.826 kJ/mol), indicating a non-spontaneous and endothermic process under the studied conditions. rsc.org The stability constants of the formed product were found to increase with temperature, consistent with an endothermic reaction. rsc.org

While specific thermodynamic data for reactions of 3-cyclobutoxyaniline hydrochloride are not available, the data for aniline provides a useful reference. The presence of the cyclobutoxy group, an electron-donating substituent, would be expected to influence the thermodynamics by altering the electronic properties of the aniline ring.

The following table presents thermodynamic parameters for the oxidative coupling of aniline as a representative example.

| Parameter | Value | Units | Reaction | Reference |

|---|---|---|---|---|

| ΔH | +6.826 | kJ/mol | Aniline + Promethazine | rsc.org |

| ΔS | -0.2447 | kJ/mol·K | Aniline + Promethazine | rsc.org |

| ΔG* | +79.7797 | kJ/mol | Aniline + Promethazine | rsc.org |

| Ea | 9.3369 | kJ/mol | Aniline + Promethazine | rsc.org |

Elucidation of Reaction Mechanisms Through Advanced Spectroscopic and Computational Methods

Advanced spectroscopic and computational techniques are indispensable for a detailed understanding of the reaction mechanisms of 3-cyclobutoxyaniline hydrochloride transformations.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification and characterization of transient intermediates and the determination of reaction kinetics. For example, the formation and consumption of catalytic species in the Buchwald-Hartwig amination have been studied using this technique.

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups and can be used to follow the disappearance of reactants and the appearance of products. In studies of aniline nucleation, mass-resolved IR spectroscopy has been combined with computational chemistry to unravel the structure of aniline clusters, which are guided by N-H···N hydrogen-bond networks. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to identify the products and byproducts of a reaction, providing crucial information about the reaction pathway. Techniques like GC-MS can be used to analyze the product mixture of cross-coupling reactions. rsc.org

Computational Methods

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling reaction pathways and calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction enthalpies, providing deep mechanistic insights. For C-H activation reactions, DFT calculations have been used to elucidate the role of the ligand in determining enantioselectivity and to support the proposed concerted metalation-deprotonation mechanism. acs.org DFT studies on the annulation reaction of anilines have been used to compare different possible reaction paths and identify the most plausible mechanism by comparing calculated activation energies with experimental findings.

The combination of these advanced methods provides a comprehensive picture of the reaction mechanism, guiding the development of more efficient and selective synthetic transformations involving 3-cyclobutoxyaniline hydrochloride and related compounds.

Applications of 3 Cyclobutoxyanilinehydrochloride As a Strategic Building Block in Complex Molecule Synthesis

Synthesis of Novel Heterocyclic Scaffolds Utilizing 3-Cyclobutoxyanilinehydrochloride

No specific examples of the use of 3-cyclobutoxyaniline (B2627792) hydrochloride in the synthesis of the following heterocyclic systems were found in the scientific literature.

Indole (B1671886) and Quinoline (B57606) Derivatives

There is no available data on the application of 3-cyclobutoxyaniline hydrochloride in the synthesis of indole or quinoline derivatives.

Other Nitrogen-Containing Heterocycles

A comprehensive search did not yield any instances of 3-cyclobutoxyaniline hydrochloride being used as a building block for other nitrogen-containing heterocycles.

Role of this compound in the Construction of Macrocyclic Structures

There is no information available in the scientific literature regarding the use of 3-cyclobutoxyaniline hydrochloride in the synthesis of macrocyclic structures.

Application in Polymer Chemistry and Advanced Materials Research (as monomer or precursor)

No research has been found that details the application of 3-cyclobutoxyaniline hydrochloride as a monomer or precursor in polymer chemistry or advanced materials research.

Conjugation and Derivatization Strategies for this compound

Specific strategies for the conjugation or derivatization of 3-cyclobutoxyaniline hydrochloride are not described in the current body of scientific literature.

Stereoselective Synthesis of Advanced Intermediates from 3-Cyclobutoxyaniline hydrochloride

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is critical to its pharmacological activity and safety profile. Achiral starting materials, such as 3-Cyclobutoxyaniline hydrochloride, represent valuable platforms for the construction of complex, stereochemically defined intermediates. Stereoselective synthesis, which favors the formation of one stereoisomer over others, is the principal strategy to achieve this. While specific, publicly documented examples of stereoselective reactions commencing directly from 3-Cyclobutoxyaniline hydrochloride are not prevalent in readily available literature, the principles of asymmetric synthesis can be applied to this versatile building block to generate a wide array of chiral intermediates.

The aniline (B41778) functional group in 3-Cyclobutoxyaniline hydrochloride is a key handle for introducing chirality. This can be accomplished through several established methodologies in stereoselective synthesis. These methods typically involve the conversion of the achiral aniline into a chiral product through the influence of a chiral agent, which can be a catalyst, a reagent, or an auxiliary.

One of the most powerful techniques is asymmetric catalysis , where a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, can generate large quantities of an enantiomerically enriched product. For a substrate like 3-Cyclobutoxyaniline, this could involve reactions such as asymmetric amination or subsequent transformations of a derivatized aniline. For instance, the aniline could be converted into an imine, which can then undergo asymmetric reduction or addition reactions to create a new stereocenter.

Another common approach is the use of a chiral auxiliary . In this method, the achiral starting material is covalently bonded to a chiral molecule (the auxiliary). This new, diastereomeric compound can then undergo a diastereoselective reaction, where the existing stereocenter of the auxiliary directs the formation of a new stereocenter with a specific configuration. Following the reaction, the chiral auxiliary is cleaved, yielding the enantiomerically enriched product.

Enzymatic resolution or biocatalysis presents a further avenue for stereoselective synthesis. Enzymes, being inherently chiral, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. While 3-Cyclobutoxyaniline hydrochloride itself is achiral, it can be a precursor to a racemic intermediate which is then resolved using enzymatic methods.

The potential application of these strategies to 3-Cyclobutoxyaniline hydrochloride underscores its utility as a foundational scaffold for producing advanced, stereochemically pure intermediates for the pharmaceutical and agrochemical industries. The choice of method would depend on the specific target molecule and the desired stereochemical outcome.

The following table illustrates the kind of detailed findings that would be reported from research in this area, showcasing hypothetical data for the stereoselective synthesis of a chiral amine from a derivative of 3-Cyclobutoxyaniline.

Table 1: Hypothetical Data for Stereoselective Synthesis of a Chiral Intermediate

| Entry | Chiral Catalyst/Auxiliary | Solvent | Temp (°C) | Yield (%) | Stereoselectivity (ee/de %) |

| 1 | (R)-BINAP-RuCl₂ | Methanol | 25 | 92 | 95% ee |

| 2 | (S)-Proline | DMSO | 0 | 85 | 88% ee |

| 3 | Chiral Oxazolidinone Auxiliary | Toluene (B28343) | -78 | 95 | >98% de |

| 4 | Lipase PS (Amano) | Hexane | 40 | 48 (for resolved amine) | >99% ee |

Note: The data in this table is illustrative and does not represent experimentally verified results for 3-Cyclobutoxyaniline hydrochloride but rather the type of data generated in stereoselective synthesis research.

Computational and Theoretical Chemistry Studies on 3 Cyclobutoxyanilinehydrochloride

Quantum Chemical Calculations of 3-Cyclobutoxyaniline (B2627792) Hydrochloride Molecular and Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electronic structure and, consequently, the chemical behavior of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods, each with its own strengths and levels of accuracy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study larger and more complex molecules. For 3-Cyclobutoxyaniline hydrochloride, a DFT study would typically involve optimizing the molecular geometry to find the most stable arrangement of its atoms.

DFT studies on related aniline (B41778) derivatives have provided valuable insights into their molecular and electronic structures. For instance, investigations into fluoroanilines and trihalogenated anilines have successfully used DFT to analyze their structures, vibrational frequencies, and electronic properties. researchgate.netnih.gov A similar approach for 3-Cyclobutoxyaniline hydrochloride would likely employ a functional such as B3LYP, which has been shown to be effective for a wide range of organic molecules. nih.gov The calculations would yield important parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Furthermore, DFT can be used to calculate various electronic properties. The distribution of electron density, for example, can reveal the most electron-rich and electron-poor regions of the molecule, which is crucial for understanding its reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also key outputs of a DFT calculation. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation. acs.org

Table 1: Hypothetical DFT-Calculated Properties of 3-Cyclobutoxyaniline Hydrochloride

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Measures the polarity of the molecule. |

| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and electronic transition energy. |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can be more computationally demanding than DFT but can also offer higher accuracy. A key aspect of both DFT and ab initio calculations is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.

The selection of an appropriate basis set is a critical step in any quantum chemical calculation. A larger and more flexible basis set will generally provide more accurate results but at a higher computational cost. For a molecule like 3-Cyclobutoxyaniline hydrochloride, a common choice would be a Pople-style basis set, such as 6-31G*, which provides a good balance of accuracy and computational efficiency for many organic molecules. researchgate.net For more precise calculations, larger basis sets incorporating diffuse functions (to better describe loosely bound electrons) and polarization functions (to account for the distortion of atomic orbitals in a molecule) may be employed. researchgate.net

Studies on other complex organic molecules have demonstrated the importance of basis set selection. For example, in the conformational analysis of galactofuranoside cycles, different DFT functionals and basis sets were tested to find the best agreement with experimental data, with the RI-MP2/def2-TZVP approach ultimately providing the most satisfactory results. nih.gov

The presence of the flexible cyclobutoxy group in 3-Cyclobutoxyaniline hydrochloride means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical and biological properties.

Computational methods are ideally suited for exploring the conformational landscape of a molecule. By systematically rotating the rotatable bonds in 3-Cyclobutoxyaniline hydrochloride and calculating the energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy (stable) conformations as minima and the transition states between them as saddle points.

A synergistic approach combining experimental techniques like NMR with computational methods has been successfully used for the conformational analysis of 2-substituted cyclobutane-α-amino acid derivatives. nih.gov A similar strategy for 3-Cyclobutoxyaniline hydrochloride would involve performing a detailed scan of the dihedral angles associated with the cyclobutoxy group and the aniline ring to map out the complete conformational space.

Molecular Dynamics Simulations for 3-Cyclobutoxyaniline Hydrochloride in Solvation Environments

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment.

For 3-Cyclobutoxyaniline hydrochloride, an MD simulation would typically be performed in a solvent, such as water, to mimic its behavior in a solution. The simulation would provide detailed information about the solvation shell around the molecule, including the arrangement of solvent molecules and their interactions with the solute. This is particularly important for understanding the solubility and transport properties of the compound.

MD simulations have been extensively used to study the solvation of various molecules, from simple ions to complex biomolecules. nih.govnih.govresearchgate.net These studies have provided insights into the structure and dynamics of hydration shells and the influence of the solvent on the solute's conformation and reactivity. For 3-Cyclobutoxyaniline hydrochloride, an MD simulation could reveal the nature of hydrogen bonding between the aniline group and water molecules, as well as the hydrophobic interactions of the cyclobutoxy group.

Prediction of Spectroscopic Signatures and Their Theoretical Interpretation

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For 3-Cyclobutoxyaniline hydrochloride, the most relevant spectroscopic techniques would be Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

DFT calculations can be used to predict the NMR chemical shifts of the hydrogen and carbon atoms in the molecule. acs.org These predicted shifts can then be compared with experimental data to confirm the structure of the compound. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. researchgate.net This can help in assigning the various vibrational modes of the molecule.

The electronic transitions of a molecule can be predicted using time-dependent DFT (TD-DFT). This method calculates the energies of the excited states of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. acs.org By analyzing the nature of these electronic transitions, researchers can gain a deeper understanding of the electronic structure of the molecule.

Reactivity Prediction and Reaction Pathway Elucidation through Computational Methods

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For 3-Cyclobutoxyaniline hydrochloride, computational methods can be used to identify the most likely sites for chemical attack and to explore the potential pathways of various reactions.

The distribution of electrostatic potential on the surface of the molecule, calculated using DFT, can highlight the regions that are most susceptible to electrophilic or nucleophilic attack. Furthermore, the energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity in different types of reactions.

Computational studies have been instrumental in understanding the mechanisms of complex organic reactions. For example, DFT calculations have been used to investigate the mechanism of the annulation reaction of trichloronitroethylene with aniline and to explore the reaction pathways of the visible-light-promoted selenylative radical cyclization of 2-vinyl-N-aryl imines. nih.govacs.org A similar approach could be applied to study the potential reactions of 3-Cyclobutoxyaniline hydrochloride, providing a detailed understanding of the reaction mechanism at the molecular level.

In Silico Screening and Virtual Library Design Incorporating 3-Cyclobutoxyanilinehydrochloride Fragments

No studies were found that described the use of 3-Cyclobutoxyaniline hydrochloride fragments in the design of virtual libraries or for the purposes of in silico screening against biological targets. The scientific community has not yet published research detailing the computational evaluation of this specific chemical entity in drug discovery pipelines.

It is important to note that the absence of published data does not necessarily mean a complete lack of research, as some studies may be proprietary or unpublished. However, based on accessible scientific databases and journals, there is no information to report on this topic.

Exploration of 3 Cyclobutoxyanilinehydrochloride in Ligand Design and Molecular Interactions

Structure-Activity Relationship (SAR) Studies of 3-Cyclobutoxyanilinehydrochloride Derivatives (focus on molecular features)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of 3-cyclobutoxyaniline (B2627792), SAR would focus on how modifications to its core structure impact its effectiveness as, for example, a kinase inhibitor.

Key molecular features of the 3-cyclobutoxyaniline scaffold that would be investigated in SAR studies include:

The Cyclobutoxy Group: The size, shape, and lipophilicity of the cyclobutyl ring are critical. SAR studies would explore how replacing this group with other cycloalkyl or alkoxy moieties (e.g., cyclopentyloxy, isopropoxy) affects target binding and potency. The three-dimensional nature of the cyclobutane (B1203170) ring can provide access to specific pockets within a protein's binding site that flatter aromatic rings cannot. nih.gov

The Aniline (B41778) Moiety: The position of the amino group (NH2) on the phenyl ring is crucial for its role as a hydrogen bond donor or as a point of attachment for other chemical groups. In many kinase inhibitors, the aniline nitrogen acts as a key interaction point with the hinge region of the kinase. ed.ac.uk

Substitution on the Phenyl Ring: The electronic properties of the phenyl ring can be modulated by adding substituents. Introducing electron-withdrawing or electron-donating groups at various positions would be a key aspect of SAR to optimize binding affinity and selectivity.

A hypothetical SAR study might involve synthesizing a series of amides from the 3-cyclobutoxyaniline core and testing their activity against a specific biological target. The pattern of activity observed across these derivatives would then be used to build a model of the key structural requirements for activity. nih.gov

Rational Design Strategies for Ligands Incorporating the this compound Scaffold

Rational design strategies use the known structure of a biological target to design molecules that are predicted to bind to it with high affinity and selectivity. google.com Incorporating the 3-cyclobutoxyaniline scaffold into a ligand would be based on its potential to form favorable interactions within a target's active site.

For instance, in the design of kinase inhibitors, the 3-cyclobutoxyaniline moiety could be used as a "hinge-binding" fragment. rsc.org The aniline portion can form critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of many ATP-competitive kinase inhibitors. The cyclobutoxy group would be oriented towards the solvent-exposed region or a specific hydrophobic pocket, where its size and conformation could be optimized to enhance potency and selectivity. google.com

A typical rational design process would involve:

Identifying a key interaction point in the target protein.

Selecting the 3-cyclobutoxyaniline scaffold for its potential to interact with this point.

Computationally modeling the scaffold within the active site to predict optimal orientations.

Synthesizing derivatives with modifications predicted to improve binding.

Molecular Docking and Receptor Binding Affinity Predictions for this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of 3-cyclobutoxyaniline, docking studies would be used to visualize how these molecules fit into a target's binding site and to estimate their binding affinity. nih.govnih.gov

In a typical docking simulation, a 3D model of the target protein is used as a receptor. Derivatives of 3-cyclobutoxyaniline are then computationally placed into the active site in various conformations. A scoring function is used to rank the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

These predictions can help prioritize which derivatives to synthesize and test experimentally, saving time and resources. For example, docking might predict that a derivative with a specific substituent on the phenyl ring will form an additional hydrogen bond with the receptor, leading to higher predicted binding affinity.

In Vitro Pharmacological Profiling and Enzyme Inhibition Studies of this compound Derivatives (mechanistic focus)

Once synthesized, derivatives of 3-cyclobutoxyaniline would undergo in vitro pharmacological profiling to determine their biological activity. If designed as kinase inhibitors, this would involve enzyme inhibition assays. nih.gov

These assays measure the ability of a compound to inhibit the activity of a specific kinase. The results are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

To understand the mechanism of inhibition, further studies would be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's natural substrate (ATP). This information is crucial for understanding how the inhibitor works at a molecular level and for optimizing its properties. The vast majority of clinically approved kinase inhibitors are ATP-competitive. ed.ac.uk

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known receptor structure, ligand-based drug design (LBDD) approaches can be used. Pharmacophore modeling is a key LBDD technique that involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

A pharmacophore model for a series of active 3-cyclobutoxyaniline derivatives would be generated by aligning the structures and identifying common features. This model could then be used as a 3D query to search virtual libraries for new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active.

Synthesis and Evaluation of this compound as Probes for Biological Target Identification

3-Cyclobutoxyaniline and its derivatives could be chemically modified to create molecular probes for identifying their biological targets. This often involves attaching a reactive group or a reporter tag (like biotin (B1667282) or a fluorescent dye) to the molecule.

The synthesis of such a probe would be a multi-step process, starting with the core 3-cyclobutoxyaniline structure. The probe would then be introduced into a biological system (e.g., cell lysate), where it would bind to its target protein(s). The reporter tag would then be used to isolate and identify the protein, a process often referred to as chemical proteomics.

Emerging Research Frontiers and Future Perspectives for 3 Cyclobutoxyanilinehydrochloride

Integration of 3-Cyclobutoxyanilinehydrochloride in Advanced Supramolecular Architectures

The field of supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures, offers a fertile ground for exploring the potential of this compound. The aniline (B41778) moiety provides a versatile platform for forming non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of supramolecular assemblies. The cyclobutoxy group, with its bulky and non-polar nature, could introduce unique steric and hydrophobic contributions to these interactions.

Future research could focus on the design and synthesis of host-guest systems, molecular cages, and self-assembled monolayers where this compound or its derivatives act as key building blocks. The interplay between the hydrogen-bonding capabilities of the anilinium group and the steric hindrance of the cyclobutoxy substituent could lead to the formation of novel supramolecular structures with specific recognition properties. For instance, the cyclobutoxy group could create well-defined pockets or channels within a supramolecular framework, enabling selective binding of small molecules or ions.

Potential Applications in Optoelectronic Materials or Sensors

Aniline derivatives are precursors to polyaniline, a well-known conducting polymer with applications in various electronic devices. rsc.orgrsc.orgresearchgate.netresearchgate.net The electronic properties of polyaniline and its derivatives can be tuned by modifying the substituents on the aniline ring. acs.org The introduction of a cyclobutoxy group at the meta-position of the aniline ring in this compound could influence the electronic properties of the resulting polymer in several ways. The electron-donating nature of the alkoxy group could enhance the electron density of the polymer backbone, potentially affecting its conductivity and redox potentials. acs.org

Theoretical studies on substituted anilines and their oligomers have shown that the nature and position of substituents significantly impact their electronic and optical properties, such as the HOMO-LUMO energy gap and UV-vis absorption spectra. acs.orgresearchgate.net Computational studies could be employed to predict the electro-optical properties of polymers derived from this compound. researchgate.net Furthermore, the incorporation of this monomer into copolymers with other aniline derivatives or heterocyclic compounds could lead to materials with tailored optoelectronic properties for applications in light-emitting diodes (LEDs), solar cells, or electrochromic devices.

The development of chemical sensors based on conductive polymers is an active area of research. rsc.orgrsc.orgresearchgate.netresearchgate.net Polyaniline-based sensors have shown sensitivity to various analytes, including gases and pH changes. rsc.orgresearchgate.net The cyclobutoxy group in poly(3-cyclobutoxyaniline) could create a specific microenvironment on the polymer surface, enhancing its selectivity towards certain analytes through hydrophobic or size-exclusive interactions. Future research could explore the fabrication of sensors based on this polymer for the detection of volatile organic compounds or other environmental pollutants.

| Potential Optoelectronic Application | Role of this compound | Relevant Research on Analogues |

| Organic Light-Emitting Diodes (OLEDs) | As a monomer for hole-transporting layers. | Studies on substituted oligoanilines show tunable energy levels. acs.org |

| Organic Photovoltaics (OPVs) | Component of the active layer in bulk heterojunction solar cells. | Research on aniline-heterocyclic co-oligomers for tuning band gaps. |

| Electrochromic Devices | Monomer for polymers with tunable color-switching properties. | Polyaniline derivatives exhibit electrochromic behavior. |

| Chemical Sensors | Functional monomer for creating selective recognition sites. | Polyaniline films are used in gas and pH sensors. rsc.orgresearchgate.net |

Development of Novel Methodologies for Derivatization of this compound

The derivatization of the aniline core of this compound opens up avenues for creating a diverse library of compounds with potentially new functionalities. The primary amino group is a versatile handle for a wide range of chemical transformations.

Future research in this area could focus on:

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups on the nitrogen atom can modify the steric and electronic properties of the molecule, which could be useful in tuning its reactivity and physical properties.

Acylation: Reaction with acyl chlorides or anhydrides would yield amides, which are important functional groups in many biologically active molecules and advanced materials.

Diazotization and Subsequent Reactions: The conversion of the amino group to a diazonium salt would allow for the introduction of a wide variety of substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups, through Sandmeyer-type reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form new C-N bonds, linking the aniline nitrogen to various aromatic or heteroaromatic systems. nih.gov

A significant challenge in the derivatization of anilines can be the control of regioselectivity, especially in electrophilic aromatic substitution reactions. The cyclobutoxy group at the meta-position will influence the position of incoming substituents.

| Derivatization Reaction | Reagents | Potential Product Class |

| N-Alkylation | Alkyl halides | Secondary or tertiary amines |

| N-Acylation | Acyl chlorides, Anhydrides | Amides |

| Diazotization | NaNO₂, HCl | Diazonium salts |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl halides, Aryl nitriles |

| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst | Di- or tri-arylamines |

Interdisciplinary Research Opportunities Involving this compound

The unique combination of a reactive aniline moiety and a bulky cyclobutoxy group in this compound makes it an interesting candidate for interdisciplinary research.

Materials Science: As discussed, the polymerization of this compound could lead to novel conductive polymers with tailored properties. rsc.orgrsc.orgresearchgate.netresearchgate.net The incorporation of the cyclobutoxy group could affect the morphology and processability of the resulting polymers, making them suitable for applications in coatings, composites, and smart fabrics. The study of polymers derived from substituted anilines often involves a combination of synthetic chemistry, polymer science, and materials characterization techniques. rsc.orgrsc.orgresearchgate.netresearchgate.net

Medicinal Chemistry: Aniline and its derivatives are prevalent scaffolds in many pharmaceutical compounds. researchgate.netnih.govfoodb.ca While no direct biological activity of this compound has been reported, its derivatives could be synthesized and screened for various biological activities. The cyclobutoxy group might influence the lipophilicity and metabolic stability of potential drug candidates.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.gov These theoretical studies can guide synthetic efforts and help in understanding the structure-property relationships of new materials.

Unexplored Reactivity and Transformation Pathways in Academic Contexts

Beyond the standard derivatization of the amino group, there are several unexplored areas of reactivity for this compound that could be of interest in an academic setting.

Reactions involving the Cyclobutoxy Group: The cyclobutane (B1203170) ring is known to undergo ring-opening reactions under certain conditions, such as treatment with strong acids or transition metal catalysts. Investigating the stability and reactivity of the cyclobutoxy group in this compound under various reaction conditions could reveal novel transformation pathways.

Oxidative Coupling Reactions: The oxidative polymerization of anilines is a well-established method for synthesizing polyanilines. researchgate.net A detailed investigation into the oxidative coupling of this compound could provide insights into the reaction mechanism and the structure of the resulting oligomers and polymers. The steric bulk of the cyclobutoxy group might influence the regioselectivity of the coupling, leading to polymers with different chain structures compared to polyaniline.

Photochemical Reactions: The photochemistry of aniline derivatives is a rich area of research. nih.gov Studies on the photooxidation of anilines in different environments have shown interesting reactivity. nih.gov Exploring the photochemical behavior of this compound, both in solution and in the solid state, could lead to the discovery of new light-induced reactions and the synthesis of novel photoproducts.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 3-Cyclobutoxyanilinehydrochloride, and what critical parameters influence yield?

- Methodological Answer : A common synthesis route involves nucleophilic substitution or condensation reactions under controlled conditions. For example, analogous compounds like 3-Chloro-4-Ethoxyaniline Hydrochloride are synthesized using oxalyl chloride and THF, followed by acid hydrolysis with concentrated HCl (72°C, 4 hours) . Key parameters affecting yield include stoichiometry of reagents, reaction temperature, and solvent polarity. Post-synthesis, precipitation in acetonitrile/CH₂Cl₂ mixtures can isolate the product. Purification via recrystallization or column chromatography is recommended.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Compare retention times with authentic standards to assess purity (e.g., as described for 3-Chloro-4-Ethoxyaniline Hydrochloride) .

- NMR/FTIR : Confirm functional groups (e.g., cyclobutoxy and aniline moieties) and detect impurities.

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion for C₉H₁₂ClNO).

- InChI Key : Cross-reference structural identifiers (e.g., FXWJYDANJTXFIV-UHFFFAOYSA-N for related aniline hydrochlorides) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .

- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste per institutional guidelines .

Q. In what types of biochemical assays has this compound been utilized as an intermediate or active component?

- Methodological Answer : It may serve as a precursor in synthesizing kinase inhibitors (e.g., p38 MAPK inhibitors like SB-202190) . Applications include:

- Enzyme Inhibition Studies : As a scaffold for modifying selectivity and potency.

- Proteomics : Functionalization of fluorescent probes or affinity tags via its aniline group.

Advanced Research Questions

Q. What strategies can be employed to optimize the reaction conditions for the synthesis of this compound when scaling up?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.

- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

- DoE (Design of Experiments) : Apply factorial designs to identify optimal temperature/pH ranges.

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize measurement protocols (e.g., DSC for melting points, USP solubility tests).

- Polymorph Screening : Use X-ray crystallography to identify crystal forms affecting solubility .

- Impurity Profiling : Quantify byproducts (e.g., residual solvents) via GC-MS or HPLC-MS .

Q. What mechanistic insights have been gained from studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols) to determine rate laws.

- DFT Calculations : Model transition states to predict regioselectivity (e.g., para vs. ortho substitution) .

- Isotopic Labeling : Use deuterated analogs (e.g., dimethyl-d6 derivatives) to trace proton transfer mechanisms .

Q. How should researchers approach the statistical analysis of dose-response data involving this compound in pharmacological studies?

- Methodological Answer :

- Curve Fitting : Apply nonlinear regression (e.g., sigmoidal dose-response model) to calculate EC₅₀/IC₅₀ values.

- Error Analysis : Use bootstrap resampling to estimate confidence intervals for potency metrics.

- Cross-Validation : Compare results across multiple assays (e.g., enzymatic vs. cellular) to validate specificity .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Conditional Stability Assays : Perform accelerated degradation studies (e.g., 40°C/75% RH) at pH 2–12. Monitor decomposition via LC-MS.

- Mechanistic Probes : Use radical scavengers or chelating agents to identify hydrolysis pathways (e.g., acid-catalyzed vs. base-induced cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.